N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 3,5-dimethoxybenzyl group in this compound enhances its potential for various applications due to the electron-donating properties of the methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:
-
Formation of the 1,2,3-triazole ring: : This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring.
-
Introduction of the 3,5-dimethoxybenzyl group: : This step involves the reaction of the triazole intermediate with 3,5-dimethoxybenzyl chloride under basic conditions to form the desired benzylated triazole.
-
Formation of the carboxamide group: : The final step involves the reaction of the benzylated triazole with an appropriate amine or ammonia to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the process. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.
-
Substitution: : The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 1,2,3-triazole derivatives with reduced functional groups.
Substitution: Formation of various substituted benzyl triazoles depending on the nucleophile used.
Scientific Research Applications
N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety in organic synthesis.
-
Biology: : Investigated for its potential as a bioactive compound. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
-
Medicine: : Potential applications in drug development due to its structural similarity to other pharmacologically active triazoles. It may serve as a lead compound for the development of new therapeutic agents.
-
Industry: : Used in the development of new materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, while the methoxy groups can enhance membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-triazole-5-carboxamide: Lacks the 3,5-dimethoxybenzyl group, resulting in different chemical and biological properties.
N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole: Lacks the carboxamide group, which may affect its reactivity and biological activity.
3,5-dimethoxybenzylamine: Contains the benzyl group but lacks the triazole ring, leading to different applications and properties.
Uniqueness
N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the combination of the triazole ring, the 3,5-dimethoxybenzyl group, and the carboxamide functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-18-9-3-8(4-10(5-9)19-2)6-13-12(17)11-7-14-16-15-11/h3-5,7H,6H2,1-2H3,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZQMUSINXVYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=NNN=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.